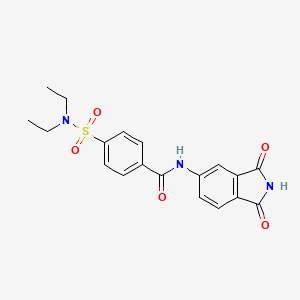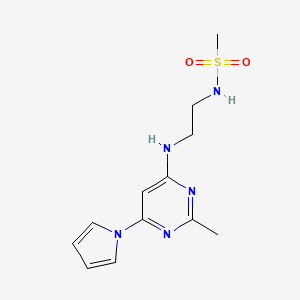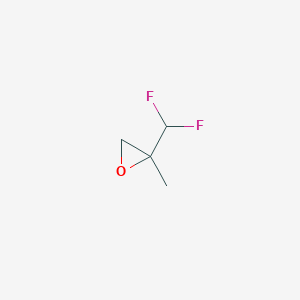
2-(Difluoromethyl)-2-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoromethylation is a process that involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). This process has been a field of research that has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
Flow microreactor synthesis has been recognized as a potential methodology for the production of useful chemicals with high selectivity and efficiency . In this process, organofluorine compounds are synthesized, which often face problems such as the difficulty in handling fluorinating reagents and controlling chemical reactions .Molecular Structure Analysis
The molecular structure of a compound is influenced by its chemical environment. For example, the biological environment changes the molecular structure of difluoromethylornithine (DFMO) only slightly .Chemical Reactions Analysis
Difluoromethylation processes have seen advances based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure and the environment in which it is found. For example, the biological environment changes the physical and chemical properties of DFMO only slightly .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
The compound 2-(Difluoromethyl)-2-methyloxirane is utilized in the synthesis of various pharmaceuticals. Its difluoromethyl group is particularly valuable due to its similarity to the properties of the trifluoromethyl group, which is known for its ability to enhance the metabolic stability and lipophilicity of pharmaceuticals . This compound can be used to introduce difluoromethyl groups into molecules, potentially leading to the development of new drugs with improved pharmacokinetic properties.
Late-stage Functionalization
In the field of late-stage functionalization, 2-(Difluoromethyl)-2-methyloxirane offers a way to modify complex molecules, such as natural products or active pharmaceutical ingredients, by introducing a difluoromethyl group. This can significantly alter the biological activity of the molecule, opening up new avenues for drug development and discovery .
Agrochemical Development
The introduction of difluoromethyl groups into agrochemical compounds can enhance their efficacy and environmental stability. 2-(Difluoromethyl)-2-methyloxirane serves as a reagent for the incorporation of these groups into pesticides and herbicides, potentially leading to the creation of more potent and longer-lasting agrochemicals .
Material Science
In material science, 2-(Difluoromethyl)-2-methyloxirane can be used to modify the surface properties of materials. For instance, it can be employed to create hydrophobic coatings or to introduce fluorinated groups into polymers, which can result in materials with unique properties such as increased resistance to solvents and chemicals .
Fluorine Chemistry Research
This compound is significant in the study of fluorine chemistry, where researchers explore the reactivity and stability of fluorinated compounds. It provides a model for studying the behavior of difluoromethyl groups in various chemical reactions, which is crucial for the development of new fluorination methods .
Radiolabeling and Imaging
2-(Difluoromethyl)-2-methyloxirane can be used in the field of radiolabeling, where it may assist in the development of novel PET (Positron Emission Tomography) imaging agents. The difluoromethyl group can be labeled with fluorine-18, a radioactive isotope, allowing for the visualization of biological processes in real-time .
Protein Modification
The compound has potential applications in protein modification, where it can be used to selectively introduce difluoromethyl groups into proteins. This can help in understanding protein function and in the development of protein-based therapeutics .
Catalysis
In catalysis, 2-(Difluoromethyl)-2-methyloxirane can be used to study the effects of difluoromethyl groups on the catalytic activity of enzymes or synthetic catalysts. This research can lead to the design of more efficient catalysts for industrial chemical reactions .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-2-methyloxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c1-4(2-7-4)3(5)6/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYYNPIDPKSVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2981463.png)
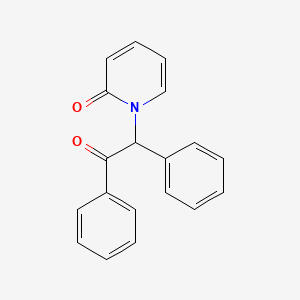
![2-[4-(aminocarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2981466.png)
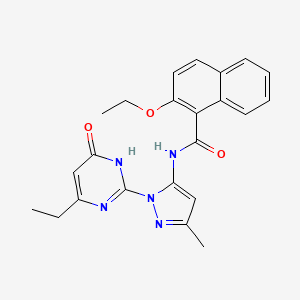
![N-((6-methylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2981469.png)

![1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2981472.png)
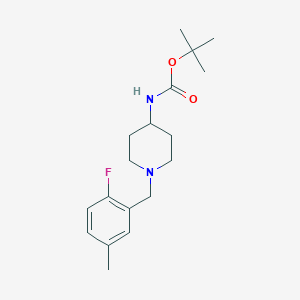

![3-[3-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2981476.png)
![Ethyl 2-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2981478.png)
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2981481.png)
